Dimethyl DL-aspartate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

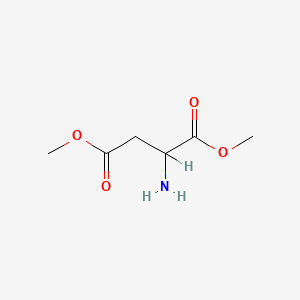

Dimethyl DL-aspartate is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Applications

1.1 Role in Neurotransmission

DMDA is closely related to D-aspartate (D-Asp), a naturally occurring amino acid that functions as a neurotransmitter. D-Asp has been shown to enhance N-methyl-D-aspartate receptor (NMDAR) activity, which plays a crucial role in synaptic plasticity and memory formation. Studies indicate that D-Asp can stimulate long-term potentiation (LTP) in the hippocampus, thereby improving spatial memory performance in animal models .

1.2 Cognitive Enhancement

Research has demonstrated that chronic consumption of D-Asp can lead to improvements in cognitive functions such as memory retrieval and learning. For instance, a study involving mice showed that D-Asp consumption resulted in more stable memory during retrieval tasks, suggesting its potential as a cognitive enhancer .

1.3 Neuroprotective Effects

D-Asp exhibits neuroprotective properties by preventing neuronal degeneration through the activation of NMDARs and metabotropic glutamate receptors. This mechanism is particularly relevant in conditions of neurodegeneration, where D-Asp levels may influence the homeostasis of the glutamatergic system, thus suppressing neurodegenerative processes .

Reproductive Biology Applications

2.1 Spermatogenesis Promotion

D-Asp has been implicated in promoting spermatogenesis by stimulating the proliferation of spermatogonia through NMDAR-mediated pathways. This stimulation leads to increased expression of steroidogenic enzymes, enhancing testosterone production and supporting male fertility .

2.2 Hormonal Regulation

In addition to its role in spermatogenesis, D-Asp is involved in hormone regulation within the endocrine system. It has been shown to influence the secretion of hormones such as luteinizing hormone (LH) and testosterone, suggesting its importance in reproductive health .

Clinical Insights and Case Studies

3.1 Anti-NMDA Receptor Encephalitis

A significant clinical application of understanding D-Asp's role is seen in anti-NMDA receptor encephalitis, a severe autoimmune disorder characterized by psychiatric symptoms and neurological impairment. The condition is often associated with altered levels of NMDA receptors and may benefit from treatments targeting glutamatergic signaling pathways, where D-Asp plays a critical role .

3.2 Behavioral Studies

Behavioral studies in rodent models have indicated that alterations in D-Asp levels can affect synaptic morphology and cognitive function. For example, increased levels of D-Asp have been correlated with enhanced dendritic growth and spine density in neurons, which are indicative of improved synaptic connectivity and cognitive performance .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Neurotransmission | Enhances NMDAR activity | Improves LTP and memory retrieval |

| Cognitive Enhancement | Stabilizes memory during retrieval | Chronic consumption leads to better cognitive performance |

| Neuroprotection | Prevents neuronal degeneration | Activates protective signaling pathways |

| Spermatogenesis | Stimulates spermatogonia proliferation | Increases testosterone production |

| Hormonal Regulation | Influences hormone secretion | Affects LH and testosterone levels |

| Clinical Relevance | Associated with anti-NMDA receptor encephalitis | Highlights potential therapeutic targets |

Eigenschaften

CAS-Nummer |

40149-67-5 |

|---|---|

Molekularformel |

C6H11NO4 |

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

dimethyl 2-aminobutanedioate |

InChI |

InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3 |

InChI-Schlüssel |

BYHXBBOSJKPUJL-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(C(=O)OC)N |

Kanonische SMILES |

COC(=O)CC(C(=O)OC)N |

Key on ui other cas no. |

40149-67-5 |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.